N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide
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Overview
Description
N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne.
Introduction of the cyanomethyl group: This step involves the reaction of the triazole intermediate with a cyanomethylating agent under suitable conditions.
Attachment of the ethyl and propan-2-yloxyphenyl groups: These groups can be introduced through alkylation and etherification reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput synthesis techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly for conditions where triazole derivatives have shown efficacy.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide can be compared with other triazole derivatives to highlight its uniqueness:
Similar Compounds: Other triazole derivatives include fluconazole, itraconazole, and voriconazole, which are well-known for their antifungal properties.
Uniqueness: The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-4-14-15(16(22)18-10-9-17)19-20-21(14)12-5-7-13(8-6-12)23-11(2)3/h5-8,11H,4,10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHFJZIJZHARHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=C(C=C2)OC(C)C)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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